1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a phenylethyl group, and a thiourea moiety
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea typically involves the reaction of 4-(difluoromethoxy)aniline with phenylethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The thiourea moiety can form hydrogen bonds and other interactions, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea can be compared with other thiourea derivatives and compounds containing difluoromethoxy groups:
Thiourea Derivatives: Compounds like 1-[4-(Difluoromethoxy)phenyl]-3-(3-pyridinylmethyl)thiourea share similar structural features but differ in their biological activities and applications.
Difluoromethoxy Compounds: Other compounds with difluoromethoxy groups, such as certain pharmaceuticals, exhibit unique properties due to the presence of this functional group, which can enhance metabolic stability and bioavailability
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2OS/c17-15(18)21-14-8-6-13(7-9-14)20-16(22)19-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPFBNOUMYRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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